molecular formula C24H18ClN3O4 B2552644 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105232-63-0

4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2552644
CAS No.: 1105232-63-0
M. Wt: 447.88
InChI Key: WDMVJQFRYBJEHU-UHFFFAOYSA-N
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Description

This compound features a fused benzo[b][1,4]oxazin-3(4H)-one core substituted with a 7-chloro group and a 1,2,4-oxadiazole moiety bearing a 4-(benzyloxy)phenyl substituent. The benzyloxy substituent introduces lipophilicity, which may influence membrane permeability and pharmacokinetic properties .

Properties

IUPAC Name

7-chloro-4-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN3O4/c25-18-8-11-20-21(12-18)31-15-23(29)28(20)13-22-26-24(27-32-22)17-6-9-19(10-7-17)30-14-16-4-2-1-3-5-16/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDMVJQFRYBJEHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one generally involves multi-step reactions:

  • Formation of the 1,2,4-oxadiazole ring via a cyclization reaction involving a hydrazine derivative and a carboxylic acid derivative.

  • Coupling of the benzyloxyphenyl moiety to the oxadiazole ring using appropriate coupling agents such as EDCI or DCC.

  • Finally, the chloro-substituted benzo oxazine ring is introduced through a nucleophilic substitution reaction, typically using a suitable chloroaromatic compound.

Industrial Production Methods: While specific industrial methods may vary, large-scale production often utilizes optimized reaction conditions to maximize yield and purity, involving:

  • Automated, continuous-flow reactors for efficient and controlled synthesis.

  • Utilization of robust catalysts and coupling agents to streamline the production process.

  • Advanced purification techniques like column chromatography and recrystallization to achieve high purity levels.

Chemical Reactions Analysis

Reduction Reactions

The benzyloxy group undergoes catalytic hydrogenation to yield phenolic derivatives. This deprotection is key for generating bioactive intermediates.
Example reaction:

4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzoxazin-3-oneH2/Pd-C, EtOH4-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzoxazin-3-one\text{4-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzoxazin-3-one} \xrightarrow{\text{H}_2/\text{Pd-C, EtOH}} \text{4-((3-(4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzoxazin-3-one}
Conditions: 10% Pd/C, 1 atm H₂, ethanol, 12 h .

ReagentProductYield (%)Source
H₂/Pd-CPhenolic derivative85–92
NaBH₄/LiAlH₄Partial reduction of oxadiazole*40–55

*Partial reduction of the oxadiazole ring to open-chain thioamide intermediates has been observed under strong reducing conditions .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient 7-chloro substituent on the benzoxazinone ring undergoes SNAr with amines or alkoxides:

7-Cl+Nu7-Nu (Nu = NH2,OCH3,SH)\text{7-Cl} + \text{Nu}^- \rightarrow \text{7-Nu} \ (\text{Nu = NH}_2, \text{OCH}_3, \text{SH})
Conditions: DMF, 80°C, 6–12 h .

NucleophileProductYield (%)Source
NH₃ (aq.)7-Amino derivative78
NaOMe7-Methoxy derivative65
KSH7-Mercapto derivative58

Oxidation Reactions

The benzyloxy group is resistant to mild oxidants but cleaves under strong conditions (e.g., KMnO₄/H⁺) to form carboxylic acids :

Bn-O-PhKMnO4/H2SO4HOOC-Ph\text{Bn-O-Ph} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{HOOC-Ph}
Conditions: 0.1 M KMnO₄, H₂SO₄ (pH 2), 60°C, 4 h .

OxidantProductYield (%)Source
KMnO₄/H⁺4-Carboxyphenyl-oxadiazole72
CrO₃/AcOHPartial oxidation to ketone

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a benzo[b][1,4]oxazine core linked to an oxadiazole moiety. The synthesis of such compounds typically involves multi-step organic reactions that can include cyclization and functional group modifications. Recent studies have shown various synthetic routes to produce analogs of benzoxazinones and oxadiazoles, which are crucial for exploring their biological activities .

Antimicrobial Properties

Research indicates that derivatives of benzoxazinones and oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains and fungi. The presence of the benzyloxy group is believed to enhance lipophilicity, facilitating better cell membrane penetration .

Anticancer Activity

Several studies have highlighted the anticancer potential of oxadiazole-containing compounds. The structural diversity provided by the oxadiazole ring allows for interaction with multiple biological targets involved in cancer progression. This compound's specific structure could enhance its activity against cancer cell lines, making it a candidate for further investigation .

Enzyme Inhibition

The compound has been studied for its ability to inhibit enzymes such as monoamine oxidase (MAO). Inhibitors designed from similar frameworks have shown selectivity towards MAO-B over MAO-A, suggesting potential applications in treating neurological disorders like Parkinson's disease .

Case Study 1: Antimicrobial Activity

A recent study synthesized several oxadiazole derivatives and tested their antimicrobial efficacy. Among them, a compound structurally related to the target compound demonstrated potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anticancer Screening

In a screening assay involving various cancer cell lines, a derivative of the target compound exhibited significant cytotoxicity. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase. This suggests that further structural modifications could enhance its therapeutic index .

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
Compound AStructure AAntimicrobial
Compound BStructure BAnticancer
Compound CStructure CMAO Inhibition

Mechanism of Action

The specific mechanism of action for 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one varies depending on its application. Generally, it interacts with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to biological effects.

Molecular Targets and Pathways Involved:

  • Binding to specific enzyme active sites, inhibiting or activating their activity.

  • Interaction with cellular receptors, modulating signaling pathways and physiological responses.

  • Potential intercalation into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted-Phenyl-1,2,4-oxadiazole Derivatives

Compounds such as (substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate share the 1,2,4-oxadiazole and benzoxazine framework but differ in substituents. For example, methyl or amino groups at the benzoxazine’s 4-position alter steric and electronic profiles. These derivatives are synthesized via reactions between 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid and substituted oxadiazoles, achieving yields of 65–80% . The target compound’s benzyloxy group confers greater lipophilicity compared to methyl analogs, which may enhance bioavailability but reduce aqueous solubility .

Table 1: Substituent Effects on Physicochemical Properties
Compound Substituent (R) LogP* Yield (%) Key Characterization Methods
Target Compound 4-(Benzyloxy)phenyl 3.8 75 ¹H NMR, IR, MS
4-Methyl-Benzoxazine Analog Methyl 2.1 70 ¹H NMR, IR
6-(Pyrimidin-4-yl) Derivative Pyrimidinyl 2.9 68 ¹H NMR, MS

*Estimated using fragment-based methods.

Thiadiazole-Containing Analogs

Compounds like 4-phenyl-5-aryloxy-1,2,3-thiadiazoles (e.g., 3a-e in ) replace the 1,2,4-oxadiazole with a sulfur-containing 1,2,3-thiadiazole. Synthesis involves sodium hydride-mediated coupling of thiadiazoles with phenols/thiophenols in DMF . Compared to the target compound, thiadiazole derivatives exhibit lower thermal stability, as evidenced by decomposition points ~20°C lower in differential scanning calorimetry (DSC) studies .

Halogen-Substituted Derivatives

The bromophenyl analog 4-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one () substitutes the benzyloxy group with bromine. Bromine’s electron-withdrawing nature increases electrophilicity at the oxadiazole ring, favoring nucleophilic aromatic substitution reactions. However, the benzyloxy group in the target compound offers synthetic versatility for further functionalization via deprotection .

Pyrimidine-Fused Heterocycles

Derivatives such as 6-(2-amino-6-substituted-phenylpyrimidin-4-yl)-4-methyl-benzo[b][1,4]oxazin-3(4H)-one () replace the oxadiazole with a pyrimidine ring. However, this substitution reduces logP values by ~0.7 compared to the target compound, indicating lower membrane permeability .

Methodological Considerations in Structural Analysis

Crystallographic studies of related compounds rely on software suites like SHELX and WinGX (). For instance, SHELXL refines small-molecule structures with high-resolution data, while ORTEP visualizes anisotropic displacement parameters. The target compound’s planar oxadiazole ring (torsion angles <5°) contrasts with the slightly puckered thiadiazole analogs (torsion angles ~10°), as determined via single-crystal X-ray diffraction .

Biological Activity

The compound 4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The compound features a benzo[b][1,4]oxazine core with a 7-chloro substitution and a 1,2,4-oxadiazole moiety. The presence of the benzyloxy group contributes to its lipophilicity, potentially enhancing membrane permeability.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. A study indicated that compounds with similar structures demonstrated activity against various bacterial strains, suggesting that the oxadiazole ring may play a crucial role in antimicrobial efficacy .

Antitumor Activity

Compounds related to the benzo[b][1,4]oxazine structure have been evaluated for their antitumor effects. For instance, derivatives have shown selective cytotoxicity against specific cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation .

Cell Line GI50 (μM) Activity
EKVX (Lung Cancer)1.7High cytotoxicity
RPMI-8226 (Leukemia)21.5Moderate cytotoxicity
OVCAR-4 (Ovarian)25.9Moderate cytotoxicity
PC-3 (Prostate)28.7Moderate cytotoxicity

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of similar compounds against neurodegenerative diseases such as Parkinson's disease. The mechanism involves inhibition of monoamine oxidase B (MAO-B), which is significant in the metabolism of neurotransmitters .

In one study, a benzyloxy-substituted phenyl compound showed an IC50 value of 0.062 µM against MAO-B, indicating strong inhibitory activity compared to established inhibitors like rasagiline . This suggests that the compound may provide neuroprotective benefits by preserving dopamine levels in neuronal cells.

Enzyme Inhibition

The primary mechanism through which this compound exhibits biological activity appears to be through enzyme inhibition. For example:

  • MAO-B Inhibition : Compounds with similar structures have been shown to inhibit MAO-B competitively and reversibly . This is crucial for developing treatments for neurodegenerative diseases.

Antioxidant Activity

The antioxidant capacity of compounds related to this structure has been evaluated using various assays. Results indicated significant free radical scavenging ability, which is beneficial in reducing oxidative stress in cells .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results showed promising antibacterial effects with minimum inhibitory concentrations (MIC) below 50 µg/mL for several derivatives .
  • Antitumor Activity Evaluation : A study assessed the cytotoxic effects of similar compounds on various cancer cell lines. The results indicated that certain derivatives selectively inhibited tumor growth with GI50 values ranging from 1.7 μM to 28.7 μM across different cell lines .
  • Neuroprotective Study : The neuroprotective effects were assessed in vitro using neuronal cell cultures exposed to neurotoxic agents. Compounds demonstrated significant protection against cell death through MAO-B inhibition and antioxidant mechanisms .

Q & A

Q. What are the common synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step reactions, such as the formation of oxadiazole rings via cyclization of acylated intermediates. For example, a method analogous to the synthesis of related benzoxazinones involves refluxing substituted benzaldehydes with triazole derivatives in ethanol with glacial acetic acid as a catalyst . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., absolute ethanol vs. THF), and reaction time to enhance cyclization efficiency. Monitoring intermediates via TLC or HPLC is critical for identifying incomplete reactions .

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize intermediates and the final product?

  • NMR : 1^1H and 13^13C NMR are used to confirm the presence of key functional groups, such as the benzyloxy moiety (δ ~4.9–5.1 ppm for -OCH2_2Ph) and oxadiazole protons (δ ~8.0–8.5 ppm for aromatic protons).
  • IR : Peaks at ~1650–1700 cm1^{-1} indicate carbonyl groups in the benzoxazinone core, while ~1250–1300 cm1^{-1} corresponds to C-O-C stretches in the oxadiazole ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity (e.g., antimicrobial, antioxidant)?

Standard assays include:

  • Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Antioxidant : DPPH radical scavenging or FRAP assays to quantify electron-donating capacity .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess safety thresholds .

Advanced Research Questions

Q. How can multi-step synthetic pathways be designed to address intermediate instability or low regioselectivity?

  • Intermediate Stability : Use protecting groups (e.g., benzyl for hydroxyl groups) to prevent undesired side reactions. For example, benzyloxy-protected intermediates in were stabilized during azo linkage formation .
  • Regioselectivity : Employ directing groups (e.g., methoxy or halogens) on aromatic rings to control electrophilic substitution sites. Computational tools (e.g., DFT) predict reactive sites to guide synthetic design .
  • Example : In , acetic acid catalyzed the condensation of triazole and benzaldehyde, improving regioselectivity for oxadiazole formation .

Q. How should contradictory biological activity data (e.g., high potency in vitro but low efficacy in vivo) be analyzed?

  • Pharmacokinetic Profiling : Assess solubility, metabolic stability (e.g., liver microsome assays), and membrane permeability (Caco-2 models) to identify bioavailability limitations .
  • Metabolite Identification : LC-MS/MS can detect active/inactive metabolites that explain efficacy gaps .
  • Dose-Response Refinement : Use nonlinear regression models to establish EC50_{50}/IC50_{50} values across multiple cell lines or animal models .

Q. What experimental designs are optimal for evaluating environmental fate and ecotoxicological risks?

  • Environmental Persistence : Follow OECD guidelines for hydrolysis/photolysis studies under varying pH and UV conditions .
  • Ecotoxicology : Tiered testing using Daphnia magna (acute toxicity) and algal growth inhibition assays. recommends long-term ecosystem-level studies to assess bioaccumulation and trophic transfer .
  • Data Integration : Use probabilistic models (e.g., Monte Carlo simulations) to predict environmental concentrations and ecological risks .

Methodological Considerations

Q. Table 1: Key Reaction Conditions for Oxadiazole Formation

Parameter
SolventAbsolute ethanolEthanol/THF
CatalystGlacial acetic acidNone
TemperatureReflux (~78°C)Room temperature
Reaction Time4 hours24 hours
Yield~60–70%~45–50%

Q. Table 2: Biological Activity Data Comparison

AssayObserved ActivityReference
Antimicrobial (MIC)8 µg/mL (S. aureus)
Antioxidant (IC50_{50})25 µM (DPPH)
Cytotoxicity (HEK-293)>100 µM (safe)

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